molecular formula C17H18N6O2S2 B2662555 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 921580-17-8

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2662555
CAS No.: 921580-17-8
M. Wt: 402.49
InChI Key: FPOLZUAGJBMJFR-UHFFFAOYSA-N
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Description

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway (Source) . This pathway is central to cytokine signaling, hematopoiesis, and immune cell function, and its dysregulation is implicated in a range of pathologies. The primary research value of this compound lies in its application as a chemical probe to dissect the specific role of JAK2 in cellular processes and disease models. Researchers utilize this inhibitor to investigate the mechanisms driving myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, where constitutive JAK2 activation is a hallmark (Source) . Beyond oncology, it is a vital tool in immunology for studying JAK2-dependent cytokine signaling in autoimmune and inflammatory conditions, helping to elucidate potential therapeutic strategies. Its selectivity profile makes it particularly valuable for distinguishing JAK2-mediated effects from those of other JAK family members in complex biological systems, thereby enabling high-quality target validation and mechanistic studies.

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-11-9-26-15(18-11)19-14(24)10-27-17-21-20-16-22(7-8-23(16)17)12-3-5-13(25-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLZUAGJBMJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound with potential pharmacological applications. Its structure includes an imidazole ring and a thiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C21H20N6O2S2
  • Molecular Weight : 452.6 g/mol
  • CAS Number : 921789-34-6

The compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The presence of functional groups allows it to act as both a hydrogen bond donor and acceptor, facilitating binding with target biomolecules.

Target Receptors

Research indicates that compounds with similar structures can interact with:

  • Enzymes involved in metabolic pathways.
  • Receptors associated with cancer and inflammation.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various tumor cell lines. For instance:

  • Cell Line Studies : In vitro tests demonstrated IC50 values ranging from low micromolar to submicromolar concentrations against breast and lung cancer cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against several bacterial strains:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to anticancer activities, the compound has shown promise in reducing inflammation:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds in this class can exhibit favorable absorption and distribution characteristics. The following parameters are typically assessed:

  • Bioavailability : Oral bioavailability has been modeled to predict systemic exposure.
  • Metabolism : In silico studies suggest metabolic pathways involving cytochrome P450 enzymes .

Case Studies

  • Case Study A : A study conducted on a derivative of this compound demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential for further development as an anticancer therapeutic.
  • Case Study B : Clinical trials involving similar imidazole derivatives reported promising results in managing chronic inflammatory diseases.

Comparison with Similar Compounds

Data Tables

Research Findings

  • Synthetic Efficiency : The target compound’s synthesis shares methodology with 9a–9e, employing Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. Yields for analogous reactions range from 65–72%.
  • Docking Studies : Compounds 9c and 9e () showed favorable binding poses in molecular docking, with the bromine in 9c enhancing hydrophobic interactions. The target’s methylthiazole may similarly improve binding to thiazole kinase targets.
  • Stability : X-ray analysis of related thiadiazole derivatives () suggests that sulfur-rich cores (e.g., thioacetamide bridges) enhance thermal stability.

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